2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid
Description
"2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid" is a sulfur-containing organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a methylthio-propionic acid moiety at the 5-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, particularly in drug design targeting enzymes, receptors, or pathogens. This compound is hypothesized to exhibit bioactivity in therapeutic areas such as anticancer, antiviral, or antiplatelet aggregation, based on structural analogs documented in pharmacological research .
Properties
CAS No. |
61560-12-1 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-8(12(15)16)18-7-10-13-11(14-17-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16) |
InChI Key |
XPLIFJPPGGRXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopropionic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The phenyl group and other substituents on the oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic compounds.
Scientific Research Applications
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients.
Materials Science: Oxadiazole derivatives are used in the development of fluorescent dyes, OLEDs, and sensors due to their unique electronic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, leveraging its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed breakdown:
Structural Analogues from Patent Literature
The patent EP 3 471 729 B1 (2017) discloses several 1,2,4-oxadiazole derivatives with methylthio-linked side chains, including:
- N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide
- 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide
- N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide
These compounds share the 1,2,4-oxadiazole core but differ in substituents and appended functional groups. Key distinctions from the target compound include:
- Substituent on Oxadiazole Ring: The target compound features a phenyl group at the 3-position, whereas analogs in the patent often use methyl or unsubstituted oxadiazoles.
- Side Chain : The target compound terminates in a thiopropionic acid group, contrasting with the benzamide or pyridinecarboxamide moieties in analogs. The carboxylic acid group may confer better aqueous solubility or ionic interactions compared to amide derivatives .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The structural formula can be represented as follows:
This compound features a thiopropionic acid moiety linked to a phenyl-substituted 1,2,4-oxadiazole ring. The presence of these functional groups is critical for its biological interactions.
Antifibrotic Properties
Recent studies have highlighted the antifibrotic potential of compounds related to 1,2,4-oxadiazoles. For instance, a series of oxadiazole derivatives were evaluated for their ability to inhibit Rho/MRTF/SRF-mediated gene transcription. One notable derivative demonstrated an IC50 value of 180 nM in cellular assays, indicating significant potency against fibrotic responses in vitro . The structure-activity relationship (SAR) analysis revealed that modifications to the carboxylic acid group significantly influenced biological activity, with optimal chain lengths enhancing efficacy .
Genotoxicity Assessment
The genotoxic effects of related oxadiazole compounds have been assessed using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed no mutagenic activity, they could induce weak SOS responses. Importantly, modifications in chemical structure led to reduced genotoxic effects, suggesting that careful design can enhance therapeutic profiles while minimizing risks .
Cytotoxicity Studies
In cytotoxicity assessments, several oxadiazole derivatives exhibited low toxicity profiles at concentrations up to 100 μM. This is particularly relevant for drug development as it suggests a favorable safety margin for potential therapeutic applications .
Data Summary
| Activity | IC50 Value | Cytotoxicity | Genotoxicity |
|---|---|---|---|
| Rho/MRTF/SRF Inhibition | 180 nM | Non-cytotoxic up to 100 μM | Weak SOS response |
| Antifibrotic Efficacy | Significant | Low | Reduced with modifications |
Case Studies
- Antifibrotic Efficacy in Mouse Models : In vivo studies demonstrated that specific oxadiazole derivatives could significantly reduce dermal fibrosis induced by bleomycin in mice. These findings support their potential use as therapeutic agents in fibrotic diseases .
- Chemical Modifications and Activity Enhancement : Research indicated that altering the side chains of oxadiazole compounds could lead to substantial increases in their biological activity. For example, substituting carboxylic acid with an ethyl ester maintained activity due to hydrolysis by cellular esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
